molecular formula C18H28N2O2 B449191 2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE

2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE

Cat. No.: B449191
M. Wt: 304.4g/mol
InChI Key: LVQBPCSWCZJKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.42712 This compound is characterized by its complex structure, which includes an ethyl group, a butanoyl group, and an amide linkage

Preparation Methods

The synthesis of 2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE involves multiple steps. The primary synthetic route includes the reaction of 2-ethylbutanoic acid with 4-aminophenylbutanamide under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the amide bond. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE can be compared with similar compounds such as:

  • N-ethyl-N-{4-[(2-ethylbutanoyl)amino]phenyl}butanamide
  • 2-methyl-N-{4-[(2-ethylbutanoyl)amino]phenyl}butanamide
  • 2-ethyl-N-{4-[(2-methylbutanoyl)amino]phenyl}butanamide

These compounds share similar structural features but differ in the substitution patterns on the ethyl and butanoyl groups. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4g/mol

IUPAC Name

2-ethyl-N-[4-(2-ethylbutanoylamino)phenyl]butanamide

InChI

InChI=1S/C18H28N2O2/c1-5-13(6-2)17(21)19-15-9-11-16(12-10-15)20-18(22)14(7-3)8-4/h9-14H,5-8H2,1-4H3,(H,19,21)(H,20,22)

InChI Key

LVQBPCSWCZJKEX-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)NC(=O)C(CC)CC

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)NC(=O)C(CC)CC

Origin of Product

United States

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